7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including compounds similar to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, typically involves multi-step chemical reactions that may include reductive amination, Friedel-Crafts acylation, and various forms of cyclization. A notable example includes the synthesis of novel chromen-2-one derivatives through reductive amination processes, characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry (Mandala et al., 2013). These methodologies highlight the intricate steps involved in producing compounds with specific antibacterial and antifungal activities.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often elucidated using NMR spectroscopy and X-ray crystallography, providing insights into their conformational and configurational properties. For example, studies have shown the detailed molecular structure of chromen-2-one compounds, revealing their monoclinic space group and unit cell dimensions through X-ray crystallography (Barili et al., 2001). Such analyses are crucial for understanding the compound's geometric and electronic structure, which influences its reactivity and potential applications.
Chemical Reactions and Properties
Chromen-2-one compounds participate in various chemical reactions, contributing to their diverse properties and applications. These include reactions with phosphorus ylides, leading to the synthesis of benzopyranooxazol-8-ones, showcasing their versatility in forming different heterocyclic compounds (Bezergiannidou‐Balouctsi et al., 1993). Additionally, their reactions under photochemical conditions can result in significant transformations, producing angular pentacyclic compounds, indicative of their potential in synthetic organic chemistry (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystal structure, are essential for their characterization and application. The crystal structure, determined through X-ray crystallography, provides information on the compound's stability and packing in the solid state, which is vital for the design of materials with specific properties (Inglebert et al., 2014).
properties
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-22-16-6-3-12(8-14(16)19)15(20)10-23-13-5-2-11-4-7-18(21)24-17(11)9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAPSVLRJYMGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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